

# Application of Chiral Sulfenamides in Asymmetric Synthesis: Application Notes and Protocols

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## Compound of Interest

Compound Name: **Sulfenamide**

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Chiral **sulfenamides** have emerged as versatile and highly valuable reagents in the field of asymmetric synthesis. Their unique reactivity and stereochemical stability make them powerful tools for the construction of a wide array of chiral molecules, particularly other classes of sulfur-containing compounds with significant applications in medicinal chemistry and materials science. This document provides a detailed overview of the key applications of chiral **sulfenamides**, complete with experimental protocols and quantitative data to facilitate their use in a research and development setting.

## Synthesis of Chiral Sulfinamides

Chiral sulfinamides are important intermediates in the synthesis of pharmaceuticals and agrochemicals, and also serve as valuable chiral auxiliaries and ligands. Chiral **sulfenamides** are excellent precursors for the enantioselective synthesis of chiral sulfinamides through asymmetric oxidation.

## Biocatalytic Asymmetric Oxidation of Sulfenamides

A highly efficient and environmentally benign method for the synthesis of chiral sulfinamides is the biocatalytic asymmetric oxidation of prochiral **sulfenamides**. This approach utilizes

enzymes, such as monooxygenases, to achieve high yields and exceptional enantioselectivities.[1][2]

#### Data Summary: Biocatalytic Oxidation of **Sulfenamides**

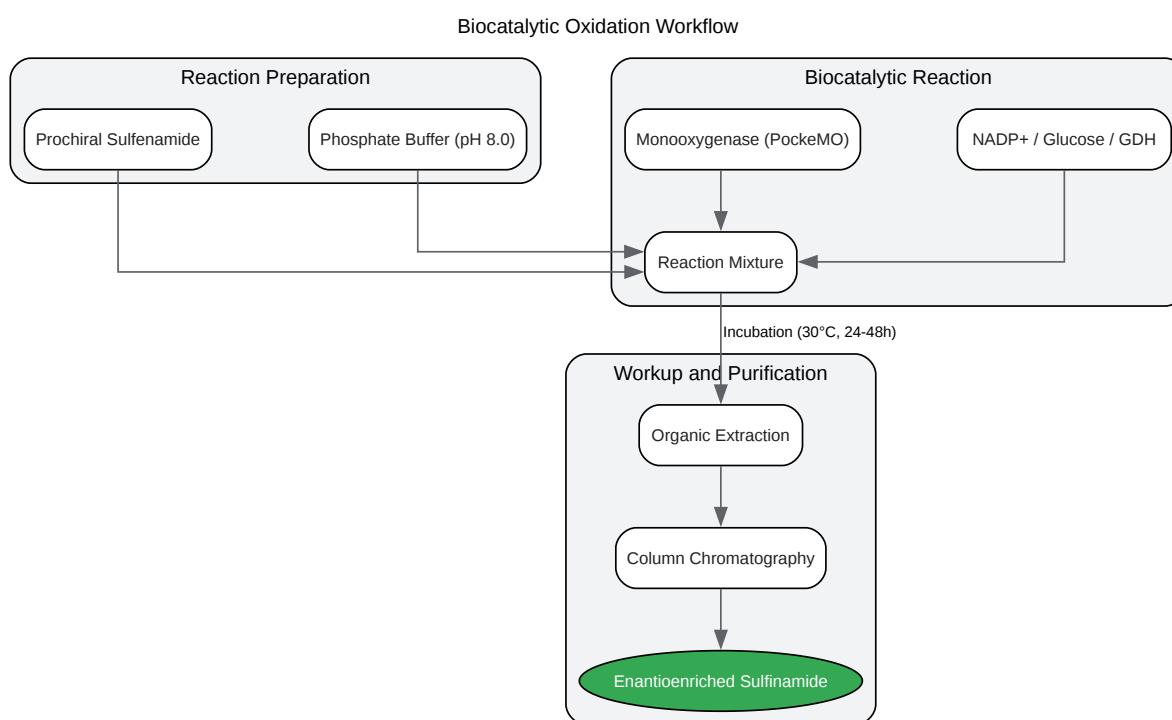
Entry	Sulfenamide Substrate	Biocatalyst	Yield (%)	Enantiomeric Ratio (e.r.)
1	N-(phenylthio)phthalimide	PockeMO	>99	>99:1
2	N-(4-methylphenylthio)phthalimide	PockeMO	>99	>99:1
3	N-(4-chlorophenylthio)phthalimide	PockeMO	>99	>99:1
4	N-(naphthalen-2-ylthio)phthalimide	PockeMO	98	>99:1
5	N-(benzylthio)phthalimide	PockeMO	95	98:2

#### Experimental Protocol: General Procedure for Biocatalytic Oxidation of **Sulfenamides**[1]

- Reaction Setup: In a typical reaction, a suspension of the **sulfenamide** (0.5 mmol) in a phosphate buffer solution (pH 8.0) is prepared.
- Enzyme Addition: The monooxygenase biocatalyst (e.g., PockeMO) and a glucose dehydrogenase for cofactor regeneration are added to the suspension.
- Initiation: The reaction is initiated by the addition of glucose and NADP+.

- Reaction Conditions: The mixture is shaken at a controlled temperature (e.g., 30 °C) for 24-48 hours.
- Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding chiral sulfinamide.

### Logical Workflow for Biocatalytic Synthesis of Chiral Sulfinamides



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Caption: Workflow for the biocatalytic synthesis of chiral sulfinamides.

## Synthesis of Chiral Sulfinamides (Sulfilimines)

Chiral sulfinamides are aza-analogues of sulfoxides and are of growing interest in medicinal chemistry. Chiral **sulfenamides** serve as excellent precursors for the synthesis of enantioenriched sulfinamides through various synthetic strategies, including stereospecific alkylation and arylation reactions.

## Pantanidium-Catalyzed Enantioselective Sulfur Alkylation

A transition-metal-free approach for the synthesis of chiral sulfinamides involves the use of a chiral phase-transfer catalyst, such as a pentanidium salt, to mediate the enantioselective alkylation of **sulfenamides**.<sup>[3]</sup>

Data Summary: Pantanidium-Catalyzed S-Alkylation of **Sulfenamides**

Entry	Sulfenamide	Alkylation Agent	Catalyst Loading (mol%)	Yield (%)	Enantiomeric Ratio (e.r.)
1	N-(phenylthio)acetamide	Benzyl bromide	3	95	97:3
2	N-(4-chlorophenylthio)acetamide	Benzyl bromide	3	92	96:4
3	N-(4-methoxyphenylthio)acetamide	Allyl bromide	3	88	95:5
4	N-(naphthalen-2-ylthio)acetamide	Benzyl bromide	3	96	98:2
5	N-(tert-butylthio)acetamide	Benzyl bromide	3	75	90:10

#### Experimental Protocol: General Procedure for Pentanidium-Catalyzed S-Alkylation[3]

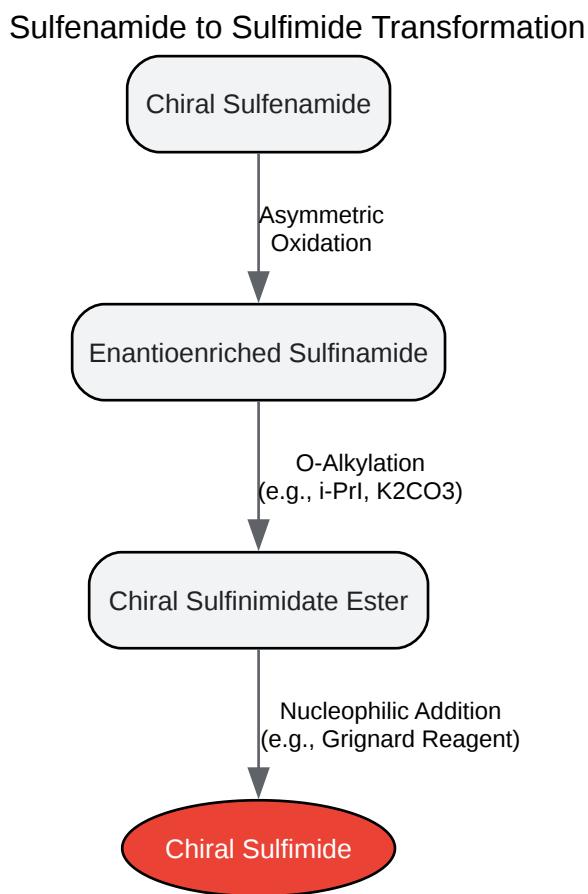
- Reaction Setup: To a solution of the **sulfenamide** (0.1 mmol) and the pentanidium catalyst (3 mol%) in a suitable organic solvent (e.g., dichloromethane) is added an aqueous solution of a base (e.g., 50% aq. KOH).
- Addition of Alkylation Agent: The alkylating agent (1.5 equiv) is added to the biphasic mixture.
- Reaction Conditions: The reaction is stirred vigorously at a low temperature (e.g., -40 °C) for the specified time (typically 12-24 hours).

- Workup and Purification: The reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the chiral sulfilimine.

## Synthesis of Chiral Sulfinimides from Enantioenriched Sulfinamides

Enantioenriched sulfinamides, which can be synthesized from chiral **sulfenamides**, can be further transformed into chiral sulfimides. This two-step process involves the O-alkylation of the sulfinamide followed by the addition of a carbon nucleophile.[4][5]

Logical Pathway for the Transformation of **Sulfenamides** to Sulfinimides



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Caption: Transformation of chiral **sulfenamides** to chiral sulfimides.

# Synthesis of Axially Chiral Biaryl Sulfenamides

Axially chiral biaryl compounds are a critical class of ligands and catalysts in asymmetric synthesis. A copper-catalyzed enantioselective sulfur-arylation of **sulfenamides** with cyclic diaryliodonium salts provides an efficient route to axially chiral biaryl **sulfenamides**.<sup>[6][7]</sup>

Data Summary: Copper-Catalyzed Synthesis of Axially Chiral Biaryl **Sulfenamides**

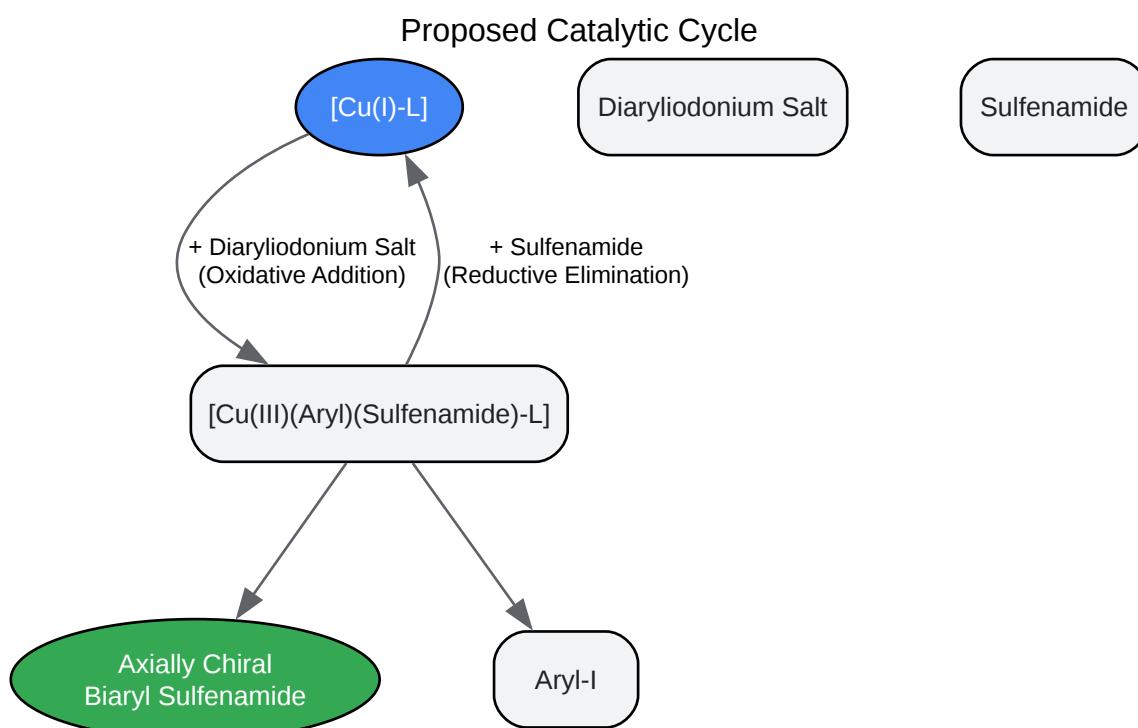
Entry	Diaryliodonium Salt	Sulfenamide	Yield (%)	Enantioselectivity (ee %)
1	Diphenyliodonium-2,2'-dicarboxylate	N-(tert-butylthio)phthalimide	95	96
2	Di(o-tolyl)iodonium-2,2'-dicarboxylate	N-(tert-butylthio)phthalimide	92	94
3	Di(3,5-dimethylphenyl)iodonium-2,2'-dicarboxylate	N-(tert-butylthio)phthalimide	88	95
4	Dinaphthylodonium-2,2'-dicarboxylate	N-(tert-butylthio)phthalimide	90	92

Experimental Protocol: General Procedure for Copper-Catalyzed Asymmetric S-Arylation<sup>[6][7]</sup>

- Catalyst Preparation: In a glovebox, a mixture of a copper(I) salt (e.g., CuI) and a chiral cobalt anion complex is prepared.
- Reaction Setup: To a solution of the cyclic diaryliodonium salt (1.0 equiv) and the **sulfenamide** (1.2 equiv) in a suitable solvent (e.g., THF) is added the pre-formed catalyst.
- Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.

- Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the axially chiral biaryl **sulfenamide**.

#### Catalytic Cycle for Copper-Catalyzed Asymmetric S-Arylation



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Caption: Proposed catalytic cycle for Cu-catalyzed S-arylation.

## Synthesis of Chiral Sulfinamidines

Chiral sulfinamidines are another class of sulfur-containing compounds with potential applications in medicinal chemistry. The asymmetric amination of **sulfenamides** using a chiral phosphoric acid catalyst provides a direct route to these molecules.

Data Summary: Chiral Phosphoric Acid-Catalyzed Asymmetric Amination of **Sulfenamides**

Entry	Sulfenamide	Amine	Yield (%)	Enantioselectivity (ee %)
1	N-(phenylthio)phthalimide	Aniline	95	98
2	N-(4-chlorophenylthio)phthalimide	4-Methoxyaniline	92	97
3	N-(naphthalen-2-ylthio)phthalimide	Benzylamine	88	95
4	N-(benzylthio)phthalimide	Aniline	85	96

#### Experimental Protocol: General Procedure for Asymmetric Amination of **Sulfenamides**

- Reaction Setup: To a solution of the **sulfenamide** (0.1 mmol) and the chiral phosphoric acid catalyst (5 mol%) in a suitable solvent (e.g., toluene) at room temperature is added the amine (1.2 equiv).
- Oxidant Addition: An oxidant (e.g., N-chlorosuccinimide) is added portionwise to the reaction mixture.
- Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours.
- Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the chiral sulfinamide.

These application notes and protocols provide a starting point for researchers interested in utilizing the rich chemistry of chiral **sulfenamides** in their synthetic endeavors. The versatility of

these reagents, coupled with the development of highly efficient and stereoselective transformations, ensures their continued importance in the field of asymmetric synthesis.

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